molecular formula C11H25NOSi B2438894 (R)-3-(tert-Butyldimethylsilyloxy) piperidine CAS No. 1374144-82-7

(R)-3-(tert-Butyldimethylsilyloxy) piperidine

Cat. No.: B2438894
CAS No.: 1374144-82-7
M. Wt: 215.412
InChI Key: UVNBNPBGKCEBMX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(tert-Butyldimethylsilyloxy) piperidine is a chiral piperidine derivative that features a tert-butyldimethylsilyloxy group. This compound is of significant interest in organic synthesis due to its utility as a building block for more complex molecules. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyldimethylsilyloxy) piperidine typically involves the protection of the hydroxyl group of ®-3-hydroxypiperidine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for ®-3-(tert-Butyldimethylsilyloxy) piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyldimethylsilyloxy) piperidine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the silyl protecting group, yielding ®-3-hydroxypiperidine.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the silyl protecting group.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: ®-3-hydroxypiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(tert-Butyldimethylsilyloxy) piperidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of enantiomerically pure drugs.

    Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Hydroxypiperidine: The unprotected form of the compound.

    tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Another compound featuring a tert-butyldimethylsilyloxy group.

Uniqueness

®-3-(tert-Butyldimethylsilyloxy) piperidine is unique due to its combination of a chiral piperidine ring and a tert-butyldimethylsilyloxy protecting group. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

tert-butyl-dimethyl-[(3R)-piperidin-3-yl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNBNPBGKCEBMX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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